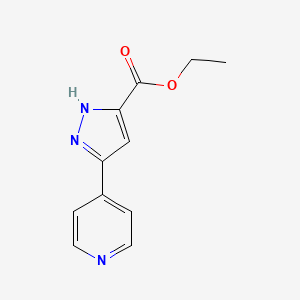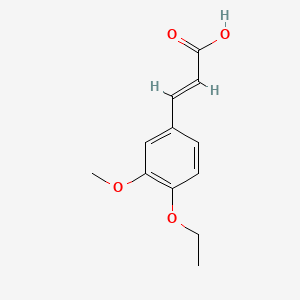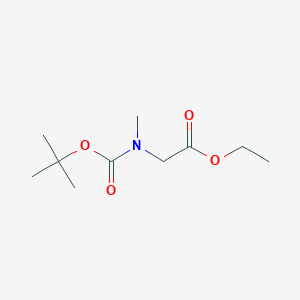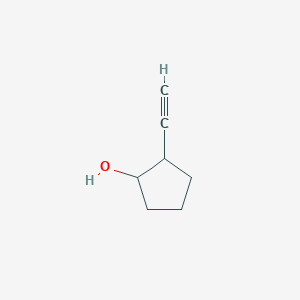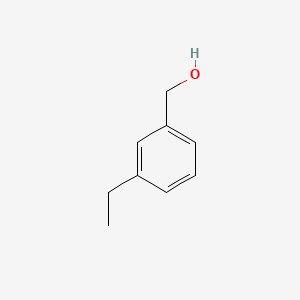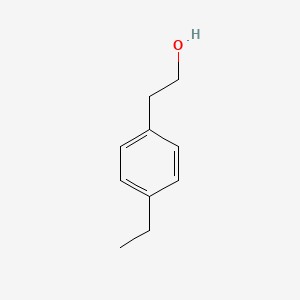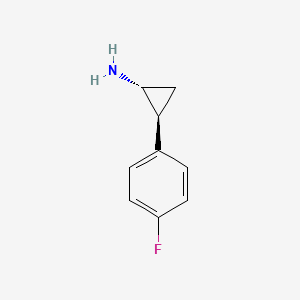
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Übersicht
Beschreibung
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, also known as 4-fluorophenylcyclopropaneamine, is an organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a cyclic amine that is composed of a cyclopropane ring and a phenyl group attached to the nitrogen atom. The compound has been studied extensively in recent years due to its potential applications in medicinal chemistry and pharmacology, as well as its ability to act as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as the synthesis of 4-fluoro-2-aminopyridine and 4-fluoro-2-aminopyridine derivatives. In addition, the compound has also been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Furthermore, it has been used as a catalyst in the synthesis of various organic compounds, such as 1,2,3-triazoles.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine is not fully understood. However, it is believed that the compound acts as a catalyst in various chemical reactions by forming a cyclic intermediate, which then undergoes a rearrangement to form the desired product. In addition, the compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine are not fully understood. However, the compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine in laboratory experiments include its ability to act as a catalyst in various chemical reactions, its ability to act as an inhibitor of certain enzymes, and its anti-inflammatory and analgesic effects. However, the compound is relatively unstable and has a short shelf life, which can limit its use in laboratory experiments.
Zukünftige Richtungen
The potential future directions for (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and pharmacology. In addition, further research could be conducted on the compound’s ability to act as a catalyst in various chemical reactions, as well as its potential use as an inhibitor of certain enzymes. Finally, further studies could be conducted on the compound’s potential use in the synthesis of various compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150434 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
CAS RN |
113516-71-5 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

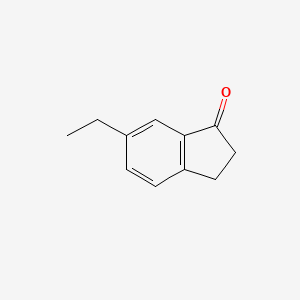
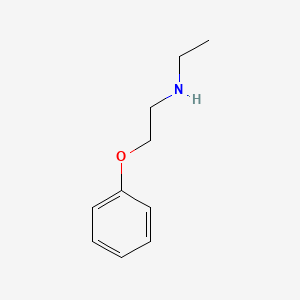
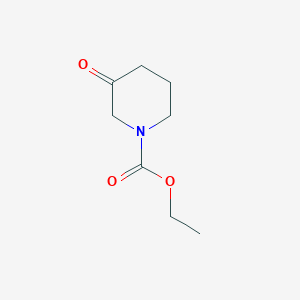
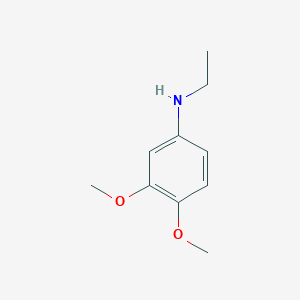

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)
